KIO-301 (chloride)
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Overview
Description
KIO-301 (chloride) is an azobenzene photoswitch compound that has garnered significant attention for its potential in vision-restoring treatments for retinal diseases. This compound can block voltage-gated ion channels, including hyperpolarisation-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . It is being developed by Kiora Pharmaceuticals as a novel therapeutic approach for conditions such as retinitis pigmentosa .
Preparation Methods
The preparation of KIO-301 (chloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by azo coupling with appropriate phenolic compounds. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
KIO-301 (chloride) undergoes several types of chemical reactions, primarily driven by its azobenzene structure:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, which is the basis for its photoswitching properties.
Substitution Reactions: The aromatic rings in KIO-301 (chloride) can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
KIO-301 (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies involving light-induced molecular changes.
Biology: The compound is employed in research on ion channel modulation and neuronal activity.
Mechanism of Action
KIO-301 (chloride) exerts its effects through its ability to block voltage-gated ion channels. The compound changes shape depending on the presence or absence of light, switching between “on” and “off” states. In the “on” state, it triggers retinal ganglion cells to signal the brain, thereby restoring light perception in conditions where photoreceptors are degenerated .
Comparison with Similar Compounds
KIO-301 (chloride) is unique due to its specific application in vision restoration and its ability to photoswitch. Similar compounds include other azobenzene derivatives that also exhibit photoswitching properties, such as:
Azobenzene: The parent compound of KIO-301, used in various light-responsive applications.
Disperse Red 1: Another azobenzene derivative used in optical data storage and light-responsive materials.
4,4’-Diaminoazobenzene: Used in studies involving light-induced molecular changes.
KIO-301 (chloride) stands out due to its targeted application in medical treatments for retinal diseases .
Properties
Molecular Formula |
C29H38ClN5O |
---|---|
Molecular Weight |
508.1 g/mol |
IUPAC Name |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride |
InChI |
InChI=1S/C29H37N5O.ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;/h9-21H,5-8,22-23H2,1-4H3;1H |
InChI Key |
IQGPOKDZMRDQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
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